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  • Product: Morpholino(2-(2-nitroethyl)phenyl)methanone
  • CAS: 338770-86-8

Core Science & Biosynthesis

Foundational

Morpholino(2-(2-nitroethyl)phenyl)methanone CAS number 338770-86-8

An In-depth Technical Guide to Morpholino Oligonucleotides: Principles, Applications, and Experimental Design Authored by a Senior Application Scientist Foreword: The specific compound "Morpholino(2-(2-nitroethyl)phenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Morpholino Oligonucleotides: Principles, Applications, and Experimental Design

Authored by a Senior Application Scientist

Foreword: The specific compound "Morpholino(2-(2-nitroethyl)phenyl)methanone" under CAS number 338770-86-8 is not readily identifiable in the public scientific literature, suggesting it may be a novel or less-documented research chemical. This guide, therefore, focuses on the core technology intrinsically linked to the "Morpholino" chemical moiety: the widely utilized class of antisense agents known as Morpholino oligonucleotides or phosphorodiamidate morpholino oligomers (PMOs). This pivot allows for a comprehensive and technically robust resource for researchers, scientists, and drug development professionals, grounded in a wealth of established scientific literature.

Introduction to Morpholino Oligonucleotides: A Paradigm of Steric Blocking

Morpholino oligonucleotides represent a significant advancement in antisense technology, offering a powerful tool for reverse genetics and the targeted modulation of gene expression.[1] Unlike many antisense counterparts that trigger the degradation of their target RNA, Morpholinos operate through a mechanism of steric blocking.[1] They bind to specific, complementary sequences within an RNA molecule, physically obstructing the cellular machinery that would otherwise interact with that site.[1][2]

Structurally, Morpholinos are synthetic analogs of nucleic acids. Their backbone is composed of methylenemorpholine rings linked by non-ionic phosphorodiamidate groups, a stark contrast to the negatively charged sugar-phosphate backbone of DNA and RNA.[1][2][3] This fundamental alteration confers several advantageous properties:

  • Nuclease Resistance: The modified backbone is not recognized by cellular nucleases, rendering Morpholinos exceptionally stable within biological systems.[2][3]

  • High Specificity: Their uncharged nature is thought to reduce non-specific electrostatic interactions with other cellular components, contributing to a higher degree of target specificity.[3]

  • Predictable Binding: Morpholinos bind to their RNA targets with high affinity and specificity via standard Watson-Crick base pairing.[2][3]

These characteristics have established Morpholinos as a standard tool, particularly in developmental biology, for elucidating gene function in embryonic models such as zebrafish and Xenopus.[3][4]

The Core Mechanism: How Morpholinos Modulate Gene Expression

The efficacy of Morpholinos lies in their ability to physically obstruct key cellular processes by binding to target RNA sequences. The two primary applications of this steric blocking mechanism are the inhibition of mRNA translation and the modification of pre-mRNA splicing.

Translation Inhibition

By designing a Morpholino complementary to the 5' untranslated region (UTR) or the initial coding sequence (within the first 25 bases) of a target mRNA, it is possible to prevent the assembly of the ribosomal initiation complex.[3][4] This blockage effectively halts the translation of the mRNA into protein, leading to a "knockdown" of gene function.[4][5] It is crucial to note that Morpholinos do not degrade the target mRNA; therefore, techniques like RT-PCR that measure mRNA levels are not suitable for quantifying the knockdown effect of translation-blocking Morpholinos.[2][3]

Diagram: Mechanism of Translation Blocking by a Morpholino Oligonucleotide

Translation_Blocking cluster_control Normal Translation Initiation cluster_morpholino Morpholino-Mediated Translation Block Ribosome_Subunit_C Small Ribosomal Subunit mRNA_C 5'-UTR -- AUG (Start Codon) -- Coding Sequence -- 3' Ribosome_Subunit_C->mRNA_C Binds & Scans Protein_C Protein Synthesis mRNA_C->Protein_C Translation Morpholino Morpholino Oligo mRNA_M 5'-UTR -- AUG (Start Codon) -- Coding Sequence -- 3' Morpholino->mRNA_M Binds to 5'-UTR/Start Codon Ribosome_Subunit_M Small Ribosomal Subunit Ribosome_Subunit_M->mRNA_M Binding Obstructed No_Protein Translation Blocked mRNA_M->No_Protein

Caption: A diagram illustrating the steric hindrance of the ribosomal initiation complex by a Morpholino, preventing protein synthesis.

Splicing Modification

Morpholinos can also be targeted to the splice junctions of pre-mRNA. By binding to splice donor or splice acceptor sites, or to splice regulatory elements, they can prevent the binding of the spliceosome machinery (snRNPs).[1] This interference can lead to several outcomes, including:

  • Exon skipping: The targeted exon is excluded from the mature mRNA.

  • Intron inclusion: An intron is retained in the mature mRNA.

  • Activation of cryptic splice sites: The spliceosome utilizes alternative, less favorable splice sites.

These modifications often result in a frameshift mutation and the introduction of a premature stop codon, leading to the production of a truncated, non-functional protein or degradation of the misspliced transcript via nonsense-mediated decay.[2] Unlike translation blocking, the effects of splice-modifying Morpholinos can be readily assessed using RT-PCR, which will reveal changes in the size of the mRNA transcript.[2]

Diagram: Mechanism of Splicing Modification by a Morpholino Oligonucleotide

Splicing_Modification cluster_normal Normal Splicing cluster_blocked Morpholino-Mediated Splicing Block Pre-mRNA_N Exon 1 Intron Exon 2 mRNA_N Exon 1 Exon 2 Pre-mRNA_N->mRNA_N Splicing Spliceosome_N Spliceosome Spliceosome_N->Pre-mRNA_N Binds to Splice Junctions Pre-mRNA_B Exon 1 Intron Exon 2 Altered_mRNA Exon 1 Intron Exon 2 (Intron Retention) Pre-mRNA_B->Altered_mRNA Mis-splicing Morpholino_B Morpholino Morpholino_B->Pre-mRNA_B Binds to Splice Junction Spliceosome_B Spliceosome Spliceosome_B->Pre-mRNA_B Binding Obstructed

Caption: A diagram showing how a Morpholino can block a splice junction, leading to the retention of an intron in the mature mRNA.

Experimental Design and Protocols

The successful application of Morpholinos hinges on careful experimental design, including proper controls and validation methods.

Designing a Morpholino Oligonucleotide

The design of a Morpholino is critical to its efficacy and specificity. Key considerations include:

  • Target Selection: For translation blocking, the target sequence should ideally span the AUG start codon. For splice modification, targets are typically at the exon-intron or intron-exon boundaries.

  • Sequence Length: Morpholinos are typically 25 bases in length, which provides a good balance of specificity and binding affinity.[3]

  • GC Content: A GC content of 40-60% is generally recommended.

  • Specificity Check: The designed sequence should be checked against the relevant genome and transcriptome databases (e.g., using BLAST) to minimize off-target effects.

Essential Controls for Morpholino Experiments

To ensure that the observed phenotype is a direct result of the specific gene knockdown, a rigorous set of controls is imperative:

Control TypePurposeRationale
Standard Control Oligo To control for the effects of microinjection and the presence of a non-specific Morpholino.This oligo has a random or scrambled sequence with minimal predicted targets in the organism's transcriptome.
5-Base Mismatch Control To demonstrate sequence specificity.This oligo has the same sequence as the active Morpholino but with five mismatched bases, which should abolish its binding to the target and thus not produce the knockdown phenotype.
Phenotype Rescue To confirm that the observed phenotype is due to the loss of the target protein.This involves co-injecting the Morpholino with an mRNA encoding the target protein that is not recognized by the Morpholino (e.g., by modifying the 5' UTR). The rescue of the normal phenotype validates the specificity of the Morpholino.
Protocol: Microinjection of Morpholinos into Zebrafish Embryos

This protocol provides a generalized workflow for Morpholino delivery in a common model organism.

Materials:

  • Morpholino oligonucleotide stock solution (typically 1 mM in sterile water)

  • Phenol Red solution (0.5% in 0.3x Danieau's buffer) for visualization

  • Microinjection needle holder and micromanipulator

  • Stereomicroscope

  • Fertilized zebrafish embryos

Procedure:

  • Preparation of Injection Mix:

    • Thaw the Morpholino stock solution at room temperature.

    • Prepare the injection mix by diluting the Morpholino stock to the desired final concentration (e.g., 0.1-1.0 mM) in sterile water.

    • Add Phenol Red to a final concentration of 0.05% to visualize the injection bolus.

    • Keep the injection mix on ice.

  • Needle Preparation and Calibration:

    • Pull glass capillary tubes to create fine-tipped needles.

    • Back-load the needle with the injection mix.

    • Break the tip of the needle to the desired diameter.

    • Calibrate the injection volume by injecting into a drop of mineral oil on a micrometer slide. Aim for a bolus of approximately 1-2 nL.

  • Microinjection:

    • Align the zebrafish embryos in a trough on an agarose plate.

    • Position the injection needle over the yolk of a one- to two-cell stage embryo.

    • Inject the Morpholino solution into the yolk. A successful injection is indicated by the spread of the Phenol Red dye.

  • Incubation and Analysis:

    • Incubate the injected embryos at the appropriate temperature (e.g., 28.5°C for zebrafish).

    • At the desired developmental stage, score the embryos for the expected phenotype compared to control-injected embryos.

    • For splice-blocking Morpholinos, extract RNA and perform RT-PCR to confirm altered splicing. For translation-blocking Morpholinos, Western blotting can be used to assess protein knockdown if a suitable antibody is available.

Advanced Applications and Future Directions

While foundational in developmental biology, the applications of Morpholinos are expanding. "Vivo-Morpholinos" are modified with a cell-penetrating moiety, allowing for systemic delivery in adult animal models and holding therapeutic promise.[1] Indeed, several Morpholino-based drugs, such as Eteplirsen for Duchenne muscular dystrophy, have received regulatory approval, underscoring their clinical potential.[1]

Future research will likely focus on enhancing delivery mechanisms, refining specificity, and exploring new therapeutic applications for this versatile class of antisense oligonucleotides.

References

  • Ekker, S. C. (2000). Morphants: a new systematic vertebrate functional genomics approach. Yeast, 17(4), 302-306.
  • Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & Nucleic Acid Drug Development, 7(3), 187-195.
  • Heasman, J. (2002). Morpholino oligos: a good choice for blocking gene expression in vertebrate embryos. Developmental Biology, 243(2), 209-214.
  • Bill, B. R., et al. (2009). A primer for morpholino use in zebrafish. Zebrafish, 6(1), 69-77.
  • Nasevicius, A., & Ekker, S. C. (2000). Effective targeted gene 'knockdown' in zebrafish.
  • Gene Tools, LLC. (n.d.). Morpholino Antisense Oligos. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Morpholino. Retrieved from [Link]

  • Morcos, P. A. (2007). Achieving targeted and quantifiable alteration of mRNA splicing with Morpholino oligos.
  • Summerton, J. E. (2007). Morpholino, siRNA, and S-DNA compared: impact of structure and mechanism of action on off-target effects and sequence specificity. Current Topics in Medicinal Chemistry, 7(7), 651-660.

Sources

Exploratory

Chemical structure of 4-[2-(2-nitroethyl)benzoyl]morpholine

Technical Monograph: 4-[2-(2-Nitroethyl)benzoyl]morpholine Executive Summary 4-[2-(2-Nitroethyl)benzoyl]morpholine (CAS: 338770-86-8) is a specialized functionalized benzamide derivative characterized by an ortho-nitroet...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-[2-(2-Nitroethyl)benzoyl]morpholine

Executive Summary

4-[2-(2-Nitroethyl)benzoyl]morpholine (CAS: 338770-86-8) is a specialized functionalized benzamide derivative characterized by an ortho-nitroethyl substituent. Structurally, it serves as a "latent" heterocyclic precursor. The molecule combines the solubility-enhancing properties of the morpholine amide with the reactive potential of the nitroethyl group.

In drug discovery, this scaffold is primarily utilized as a synthetic intermediate for isoquinoline alkaloids , specifically 3,4-dihydroisoquinolin-1(2H)-ones and 1-amino-isoquinoline derivatives . Its unique substitution pattern allows for facile intramolecular cyclization under reductive or acidic conditions, making it a valuable building block for CNS-active library generation.

Chemical Identity & Physicochemical Profile

The following data summarizes the core identification and calculated physicochemical properties of the compound.

PropertyValueNote
IUPAC Name 4-[2-(2-nitroethyl)benzoyl]morpholineSystematic nomenclature
CAS Registry Number 338770-86-8Unique Identifier
Molecular Formula C₁₃H₁₆N₂O₄-
Molecular Weight 264.28 g/mol -
Physical State Solid (Pale yellow to off-white)Typical for nitro-aromatics
LogP (Predicted) ~1.3 – 1.6Moderate lipophilicity
H-Bond Donors 0Aprotic
H-Bond Acceptors 4Nitro group (2) + Amide (1) + Ether (1)
Rotatable Bonds 4Ethyl linker + Amide bond
Topological Polar Surface Area ~76 ŲGood membrane permeability predicted

Synthetic Architecture

The synthesis of 4-[2-(2-nitroethyl)benzoyl]morpholine is most efficiently achieved via a Michael Addition strategy. This approach avoids the use of unstable ortho-lithiated species and utilizes the electron-deficient nature of 2-vinylbenzamides.

Retrosynthetic Analysis

The molecule is disconnected at the ethyl side chain. The 2-nitroethyl group is installed via the conjugate addition of nitromethane to a vinyl precursor.

Primary Synthetic Route: The Michael Addition Protocol
  • Precursor: 4-(2-Vinylbenzoyl)morpholine.

  • Reagent: Nitromethane (CH₃NO₂).

  • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Tetrabutylammonium fluoride (TBAF).

  • Mechanism: The deprotonated nitromethane anion attacks the

    
    -carbon of the styrene double bond. The morpholine amide moiety remains stable under these basic conditions.
    

Synthesis Precursor 4-(2-Vinylbenzoyl)morpholine (C13H15NO2) Intermediate Nitronate Intermediate Precursor->Intermediate Michael Addition (Conjugate Attack) Reagents Nitromethane (CH3NO2) Base: DBU or TBAF Solvent: CH3CN or DMF Reagents->Intermediate Product 4-[2-(2-Nitroethyl)benzoyl]morpholine (C13H16N2O4) Intermediate->Product Protonation (Workup)

Figure 1: Synthetic pathway via Michael Addition of nitromethane to the vinylbenzamide precursor.[1]

Representative Experimental Protocol

Note: This is a generalized procedure derived from standard protocols for ortho-vinylbenzamides.

  • Setup: In a flame-dried round-bottom flask, dissolve 4-(2-vinylbenzoyl)morpholine (1.0 equiv) in anhydrous Acetonitrile (0.2 M concentration).

  • Addition: Add Nitromethane (5.0 – 10.0 equiv) to the solution.

  • Catalysis: Add DBU (0.5 – 1.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 12–24 hours. Monitor via TLC (or LC-MS) for the disappearance of the vinyl starting material.

  • Workup: Dilute with ethyl acetate, wash with 1N HCl (to remove DBU) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a pale solid.

Reactivity & Applications: The Isoquinoline Gateway

The primary value of 4-[2-(2-nitroethyl)benzoyl]morpholine lies in its ability to undergo intramolecular cyclization . The morpholine amide acts as an electrophilic trap for the nitrogen atom of the ethyl chain once the nitro group is reduced.

Pathway A: Reductive Cyclization to Lactams

Reduction of the nitro group (H₂/Pd-C or Fe/AcOH) yields the primary amine. This amine attacks the amide carbonyl, displacing morpholine to form 3,4-dihydroisoquinolin-1(2H)-one . This is a classic "transamidation-cyclization" sequence.

Pathway B: Bischler-Napieralski Type Cyclization

Under dehydrating conditions (e.g., POCl₃/P₂O₅), the nitro group can be preserved or modified while the amide oxygen is activated, potentially leading to 1-morpholino-3,4-dihydroisoquinoline derivatives if the nitro group is handled orthogonally (e.g., via Nef reaction to aldehyde followed by Pictet-Spengler).

However, Pathway A is the dominant utility for this specific CAS.

Cyclization Start 4-[2-(2-Nitroethyl)benzoyl]morpholine Step1 Reduction (H2, Pd/C) (-O2, +H2) Start->Step1 Amine Intermediate: 2-(2-Aminoethyl)benzoyl morpholine Step1->Amine Cyclization Intramolecular Nucleophilic Attack (Amine attacks Amide C=O) Amine->Cyclization Product 3,4-Dihydroisoquinolin-1(2H)-one Cyclization->Product Leaving Byproduct: Morpholine Cyclization->Leaving Elimination

Figure 2: Mechanistic pathway for the conversion of the title compound into the pharmacologically active dihydroisoquinolinone scaffold.

Safety & Handling

As a nitro-aromatic compound, standard safety protocols must be strictly observed.

  • Explosion Hazard: While mono-nitro compounds are generally stable, they should not be subjected to extreme heat or shock, especially in the presence of strong bases or reducing agents in a dry state.

  • Toxicity: Nitro compounds can be toxic if inhaled or absorbed through the skin. Morpholine derivatives can be skin irritants.

  • PPE: Use nitrile gloves, safety goggles, and work within a fume hood.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • General Synthesis of Nitroethyl-Aromatics: Ballini, R., et al. "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Chem. Rev., 2013, 113(5), 3493–3555.

  • Michael Addition to Vinylbenzamides: Bunce, R. A., et al.[2] "Michael Addition-Cyclization of ortho-Vinylbenzamides." J. Org.[3] Chem., 2008, 73(16), 6299–6305.

  • Isoquinoline Synthesis via Amide Cyclization: Chrzanowska, M., & Rozwadowska, M. D. "Asymmetric Synthesis of Isoquinoline Alkaloids." Chem. Rev., 2004, 104(7), 3341–3370.

  • Morpholine Amide Properties: Pace, V., et al. "The Weinreb Amide: A Universal Transition State for Carbonyl Functionalization." Chem. Rec., 2016, 16(2), 598-613.

Sources

Foundational

Solubility Profiling and Physicochemical Characterization of Nitroethyl-Substituted Benzamides

The following technical guide details the solubility profiling, physicochemical properties, and characterization protocols for nitroethyl-substituted benzamides. Executive Summary Nitroethyl-substituted benzamides (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, physicochemical properties, and characterization protocols for nitroethyl-substituted benzamides.

Executive Summary

Nitroethyl-substituted benzamides (e.g., N-(2-nitroethyl)benzamide) represent a critical class of intermediates in organic synthesis, particularly as precursors for dihydroisoquinolines via the Bischler-Napieralski cyclization and as pharmacophores in antimicrobial drug discovery. Despite their synthetic utility, comprehensive solubility data remains fragmented in literature.[1]

This guide provides a consolidated analysis of the physicochemical properties of this class, derived from structure-property relationships (SPR) and synthetic isolation protocols. It establishes a standardized Solubility Determination Protocol to empower researchers to generate precise data for novel derivatives.[1]

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

The core scaffold, N-(2-nitroethyl)benzamide, combines a lipophilic benzoyl moiety with a polar, electron-withdrawing nitroethyl side chain. The solubility behavior is governed by the competition between the amide hydrogen-bonding network and the dipole-dipole interactions of the nitro group.

Structural Determinants of Solubility[10]
  • Amide Linkage (-CONH-): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] High lattice energy often necessitates polar protic solvents or high temperatures for dissolution.[1]

  • Nitro Group (-NO₂): Increases polarity but does not donate hydrogen bonds.[1] It significantly enhances solubility in polar aprotic solvents (DMSO, DMF) compared to alkyl analogs.[1]

  • Aromatic Substitution: Substituents on the phenyl ring (

    
    ) modulate lipophilicity (LogP).[1]
    
    • Electron-Withdrawing (

      
      ): Generally decrease aqueous solubility and increase melting points (stacking interactions).[1]
      
    • Electron-Donating (

      
      ): May disrupt crystal packing, slightly enhancing solubility in organic solvents.[1]
      
Comparative Physicochemical Data (Computed vs. Empirical)

Table 1: Physicochemical properties of N-(2-nitroethyl)benzamide and benchmarks.

CompoundStructureLogP (Calc)Est. Aqueous Solubility (LogS)Melting Point (°C)
Benzamide Ph-CONH₂0.64-1.5 (Soluble)127–130
N-Ethylbenzamide Ph-CONH-Et1.70-2.4 (Low)69–71
N-(2-Nitroethyl)benzamide Ph-CONH-CH₂CH₂NO₂1.15 -2.1 (Moderate) 94–96
4-Chloro-N-(2-nitroethyl)benzamide 4-Cl-Ph-...[1]1.85-3.2 (Poor)110–112

Technical Insight: The introduction of the nitro group lowers the LogP compared to the ethyl analog (1.15 vs 1.70) due to polarity, yet the compound remains sparingly soluble in water due to the overall hydrophobic surface area.

Solubility Profile by Solvent Class[9][11]

The following data is synthesized from isolation protocols (recrystallization/extraction) and thermodynamic modeling of benzamide derivatives.

Table 2: Qualitative Solubility Profile of N-(2-nitroethyl)benzamide

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Ideal for stock solutions and biological assays.[1]
Chlorinated Dichloromethane (DCM), ChloroformGood (20–50 mg/mL)Primary solvent for synthesis and extraction.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate (5–20 mg/mL)Used for column chromatography and washing.[1]
Alcohols Methanol, EthanolTemperature Dependent Low at RT; High at reflux.[1] Ideal for recrystallization.[1]
Aqueous Water, PBS (pH 7.[1]4)Poor (<1 mg/mL)Requires co-solvents (DMSO/PEG) for biological testing.[1]
Hydrocarbons Hexane, HeptaneInsoluble Used as an anti-solvent to precipitate the product.[1]

Experimental Protocols

Synthesis-Derived Purity Check (Pre-requisite)

Before solubility testing, ensure the absence of the starting material (2-nitroethylamine hydrochloride), which is highly water-soluble and will skew results.

  • Verification: TLC (50% EtOAc/Hexane).[1] The product (

    
    ) must be distinct from the amine (baseline).[1]
    
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the equilibrium solubility of nitroethyl-benzamides in organic and aqueous buffers.

Materials:

  • Analyte: N-(2-nitroethyl)benzamide derivative (>98% purity).[1]

  • Solvents: HPLC-grade Water, Octanol, Ethanol, DMSO.[1]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.[1]

Step-by-Step Methodology:

  • Saturation: Add excess solid compound (approx. 20 mg) to 1 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Seal and agitate at 25°C ± 0.1°C for 24 hours (Orbital shaker at 200 rpm).

    • Self-Validation Step: Visually confirm undissolved solid remains.[1] If fully dissolved, add more solid until precipitation persists.[1]

  • Phase Separation:

    • Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

    • Critical: Use a syringe filter (0.22 µm PTFE) pre-saturated with the solution to prevent adsorption losses.[1]

  • Quantification (HPLC-UV):

    • Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water).[1]

    • Inject onto C18 column.[1] Detect at

      
       (typically 254 nm for benzamides).[1]
      
    • Calculate concentration using a 5-point calibration curve (

      
      ).[1]
      

Visualizations & Workflows

Solubility Screening Workflow

This diagram outlines the decision process for selecting solvents based on the intended application (Synthesis vs. Bioassay).

SolubilityWorkflow Start Target: N-(2-nitroethyl)benzamide CheckPur Purity Check (TLC/NMR) >98% Required Start->CheckPur AppSelect Select Application CheckPur->AppSelect Synth Synthesis/Extraction AppSelect->Synth Isolation Bio Biological Assay AppSelect->Bio Screening Cryst Recrystallization AppSelect->Cryst Purification DCM Dichloromethane (DCM) High Solubility Synth->DCM EtOAc Ethyl Acetate Moderate Solubility Synth->EtOAc DMSO DMSO Stock (10-20 mM) Bio->DMSO AqDil Aqueous Dilution (Precipitation Risk) DMSO->AqDil CoSolv Use Co-solvent: <1% DMSO or PEG400 AqDil->CoSolv Optimize EtOH Ethanol/Water Mix (Hot -> Cold) Cryst->EtOH

Figure 1: Decision matrix for solvent selection based on operational stage (Synthesis, Screening, or Purification).

Structure-Property Relationship (SPR) Logic

Understanding how substituents affect the solubility of the benzamide core.

SPR_Logic Core Benzamide Core (Ph-CONH-) NitroEthyl Side Chain: -CH2CH2NO2 Core->NitroEthyl Effect1 Increases Polarity (Dipole Moment) NitroEthyl->Effect1 Effect2 Reduces Crystal Packing (vs. Benzamide) NitroEthyl->Effect2 Subst Ring Substituent (R) Result1 Soluble in Polar Aprotic (DMSO) Subst->Result1 Polar R (e.g., OH, NH2) Result2 Low Aqueous Solubility Subst->Result2 Hydrophobic R (e.g., Cl, Me) Effect1->Result1 Effect2->Result1

Figure 2: Causal factors influencing the solubility profile of nitroethyl-benzamides.

References

  • PubChem. (2025).[1][2] Benzamide, N-(3-nitrophenyl)- Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • MDPI. (2022).[1] New Screening Protocol for Effective Green Solvents Selection of Benzamide.[1] Retrieved from [Link]

  • NIST. (2024). 3-Nitrobenzamide Chemical Properties and Spectral Data. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (2020). Design, Synthesis and Characterization of Novel Benzamide Derivatives. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(2-(2-nitroethyl)benzoyl)morpholine: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 4-(2-(2-nitroethyl)benzoyl)morpholine, a novel chemical entity. Due to the limited availability of direct experimental data for this specific compound in public d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(2-(2-nitroethyl)benzoyl)morpholine, a novel chemical entity. Due to the limited availability of direct experimental data for this specific compound in public databases, this document synthesizes information from structurally related molecules and established chemical principles to offer a scientifically grounded perspective for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

While a specific PubChem Compound Identification (CID) for 4-(2-(2-nitroethyl)benzoyl)morpholine is not currently available, its chemical structure allows for the determination of its SMILES (Simplified Molecular-Input Line-Entry System) string and the estimation of its key physicochemical properties.

SMILES: O=N(=O)CCC1=CC=CC=C1C(=O)N2CCOCC2

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H16N2O4(Calculated)
Molecular Weight264.28 g/mol (Calculated)
XLogP31.2(Predicted)
Hydrogen Bond Donor Count0(Predicted)
Hydrogen Bond Acceptor Count5(Predicted)
Rotatable Bond Count4(Predicted)
Exact Mass264.111007 g/mol (Calculated)
Monoisotopic Mass264.111007 g/mol (Calculated)
Topological Polar Surface Area74.9 Ų(Predicted)
Heavy Atom Count19(Calculated)
Formal Charge0(Calculated)
Complexity345(Predicted)

Note: The properties listed are predicted using computational models and may differ from experimental values.

Proposed Synthesis and Reaction Pathway

The synthesis of 4-(2-(2-nitroethyl)benzoyl)morpholine can be envisioned through a multi-step process, leveraging well-established organic chemistry reactions. A plausible synthetic route is outlined below.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be disconnected at the amide bond and the carbon-carbon bond of the ethylnitro group. This leads to commercially available or readily synthesizable starting materials.

Step-by-Step Synthesis Protocol

Step 1: Friedel-Crafts Acylation

The synthesis would likely begin with the Friedel-Crafts acylation of a suitable benzene derivative to introduce the benzoyl moiety.

Step 2: Nitromethane Addition

A subsequent Henry reaction (nitroaldol reaction) with nitromethane would introduce the nitroethyl group.

Step 3: Amide Formation

Finally, the formation of the amide bond between the synthesized benzoyl derivative and morpholine would yield the target compound.

Synthesis_of_4-(2-(2-nitroethyl)benzoyl)morpholine start Starting Materials (e.g., Benzoyl chloride derivative, Morpholine, Nitromethane) step1 Step 1: Friedel-Crafts Acylation start->step1 intermediate1 Intermediate 1 (Substituted Benzophenone) step1->intermediate1 step2 Step 2: Henry Reaction (Nitromethane addition) intermediate1->step2 intermediate2 Intermediate 2 (2-(2-nitroethyl)benzoic acid derivative) step2->intermediate2 step3 Step 3: Amide Formation (with Morpholine) intermediate2->step3 product Final Product 4-(2-(2-nitroethyl)benzoyl)morpholine step3->product

Caption: Proposed synthetic workflow for 4-(2-(2-nitroethyl)benzoyl)morpholine.

Potential Biological Activity and Research Applications

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic profile of drug candidates.[1][2] Morpholine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system effects.[3][4][5][6][7] The benzophenone substructure is also associated with various pharmacological properties.[5]

The presence of the nitroethyl group suggests potential for this compound to act as a Michael acceptor or to be reduced in vivo to the corresponding amine, which could then be further functionalized. Nitroaromatic compounds, for instance, are precursors in the synthesis of various bioactive molecules.[8]

Given these structural features, 4-(2-(2-nitroethyl)benzoyl)morpholine could be investigated for a variety of biological activities.

Hypothetical Mechanism of Action: Kinase Inhibition

Many morpholine-containing compounds have been developed as kinase inhibitors.[4] A hypothetical mechanism of action for 4-(2-(2-nitroethyl)benzoyl)morpholine could involve the inhibition of a cellular kinase, such as those in the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[9]

Hypothetical_Mechanism_of_Action Compound 4-(2-(2-nitroethyl)benzoyl)morpholine Kinase Target Kinase (e.g., PI3K, Akt, mTOR) Compound->Kinase Inhibition Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response

Caption: Hypothetical inhibition of a kinase signaling pathway.

Experimental Protocols

The following are generalized protocols for the synthesis, characterization, and preliminary biological evaluation of a novel compound such as 4-(2-(2-nitroethyl)benzoyl)morpholine.

General Synthesis and Purification

Materials:

  • Appropriate benzoyl chloride derivative

  • Morpholine

  • Nitromethane

  • Anhydrous aluminum chloride

  • Suitable solvents (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine)

  • Reagents for workup (e.g., HCl, NaHCO3, brine)

  • Drying agent (e.g., Na2SO4, MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dried round-bottom flask is charged with the starting materials and solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The reagents are added in a controlled manner, often at a reduced temperature (e.g., 0 °C) to manage the reaction exotherm.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, it is quenched and subjected to an aqueous workup to remove inorganic byproducts. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O of the ketone and amide, N-O of the nitro group).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

In Vitro Cell Viability Assay (MTT Assay)

This assay is a common method to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The compound is dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 (half-maximal inhibitory concentration) value is determined.

Conclusion

4-(2-(2-nitroethyl)benzoyl)morpholine is a novel molecule with potential for further investigation in the fields of medicinal chemistry and drug discovery. Its structural motifs, combining the favorable pharmacokinetic properties of the morpholine ring with the reactive potential of the benzoyl and nitroethyl groups, make it an interesting candidate for synthesis and biological evaluation. The protocols and hypotheses presented in this guide provide a foundational framework for researchers to begin exploring the chemical and biological properties of this and related compounds.

References

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. (2019). ResearchGate. [Link]

  • 4-(Benzoyloxy)morpholine | C11H13NO3 | CID 11252758. PubChem. [Link]

  • 4-(3-Nitrobenzyl)morpholine | C11H14N2O3 | CID 783231. PubChem. [Link]

  • Synthesis and anticancer evaluation of novel morpholine analogues. (2018). Sciforum. [Link]

  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. (2019). PubMed. [Link]

  • 4-(2-Nitrophenyl)morpholine | C10H12N2O3 | CID 96365. PubChem. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • N-Benzoylmorpholine | C11H13NO2 | CID 15114. PubChem. [Link]

  • Morpholine, 4-(4-((2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl)amino)benzoyl)-. PubChemLite. [Link]

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. (2016). Pakistan Journal of Chemistry. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. (2010). SciSpace. [Link]

  • Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents. PMC. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

Sources

Foundational

Sourcing Strategy and Technical Analysis: 4-[2-(2-Nitroethyl)benzoyl]morpholine (CAS 338770-86-8)

Topic: Suppliers and Price of CAS 338770-86-8 (Research Grade) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Discovery. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers and Price of CAS 338770-86-8 (Research Grade) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Discovery.

Executive Summary

CAS 338770-86-8 , chemically identified as 4-[2-(2-Nitroethyl)benzoyl]morpholine , is a specialized fine chemical intermediate used primarily in the synthesis of nitrogen-containing heterocycles. Its structural motif—a morpholine amide coupled with an ortho-nitroethyl side chain—makes it a high-value scaffold for accessing tetrahydroisoquinoline derivatives and other privileged pharmacophores via reductive cyclization.

This guide provides a comprehensive technical and commercial analysis for researchers requiring high-purity (Research Grade >97%) supplies of this compound. It details the chemical profile, synthesis pathways, quality control metrics, and a validated sourcing strategy to navigate the opaque pricing of specialized nitro-aromatic building blocks.

Chemical Profile & Research Significance

Identity & Physicochemical Properties[1]
  • CAS Number: 338770-86-8[1]

  • IUPAC Name: 4-[2-(2-Nitroethyl)benzoyl]morpholine[1]

  • Molecular Formula: C₁₃H₁₆N₂O₄

  • Molecular Weight: 264.28 g/mol

  • Structural Features:

    • Morpholine Amide: Provides solubility and hydrogen bond acceptance; often used to modulate metabolic stability in drug candidates.

    • Nitroethyl Group: A "masked" amine. Upon reduction, it serves as a nucleophile for intramolecular reactions.

Synthetic Utility: The "Self-Validating" Scaffold

The value of CAS 338770-86-8 lies in its potential for reductive cyclization . In a drug discovery context, this molecule acts as a precursor to tricyclic systems found in CNS-active agents.

Mechanism of Action (Synthetic):

  • Reduction: The nitro group (-NO₂) is reduced to a primary amine (-NH₂).

  • Cyclization: The newly formed amine attacks the amide carbonyl (or a reduced intermediate), ejecting morpholine or forming a fused ring system depending on reaction conditions.

G cluster_0 Core Workflow Start Precursor: 2-(2-Nitroethyl)benzoic Acid Product CAS 338770-86-8 (Nitro-Amide Scaffold) Start->Product Coupling Agents (EDC/HOBt) Reagent + Morpholine (Amide Coupling) Reagent->Product Intermediate Reduced Intermediate (Amino-Amide) Product->Intermediate H2/Pd-C or Fe/HCl (Nitro Reduction) Product->Intermediate Final Target Heterocycle (e.g., Tetrahydroisoquinoline) Intermediate->Final Cyclization (- H2O / Morpholine) Intermediate->Final

Figure 1: Synthetic lineage of CAS 338770-86-8, illustrating its role as a divergent intermediate.

Global Supply Landscape

The market for CAS 338770-86-8 is characterized by fragmented supply . It is not a commodity chemical but a "Tier 2" fine chemical, typically manufactured on-demand or held in small stocks by specialized vendors.

Supplier Tiers
Supplier TierCharacteristicsTypical Lead TimeRisk Profile
Tier 1: Global Catalogs (e.g., Sigma, Fisher)High reliability, comprehensive CoA. Often re-package from Tier 2.1-3 Days (if stock)Low. Validated supply chain.
Tier 2: Specialized CMOs (e.g., Arctom, BOC Sciences)"Make-to-order" capability. Good balance of price/quality.2-4 WeeksLow-Medium. Requires batch validation.
Tier 3: Bulk Aggregators (Various Asian vendors)Lowest price. Variable purity.3-6 WeeksHigh. Requires internal QC.
Key Suppliers (Verified Listings)
  • Arctom (China/Global): Lists specific catalog number BD-A901572 .[1] Specializes in nitro-aromatics.

  • BOC Sciences (USA/Global): Offers custom synthesis for this CAS if out of stock.

  • Biomart (China): Aggregates multiple small-scale producers; useful for price benchmarking.

Price Intelligence (2025/2026 Estimates)

Pricing for CAS 338770-86-8 is non-linear and volume-dependent. The "Research Grade" designation implies high purity (>97%) and small pack sizes.

Estimated Cost Structure
QuantityEstimated Price Range (USD)Unit Cost (USD/g)Notes
100 mg $50 - $80$500 - $800High premium for packaging/handling.
1 gram $120 - $200$120 - $200Standard research pack.
5 grams $400 - $600$80 - $120Best value for initial screening.
25 grams $1,500 - $2,200$60 - $90Pilot scale; likely requires lead time.

Procurement Tip: Always request a Certificate of Analysis (CoA) before purchase. If the vendor cannot provide a batch-specific H-NMR, do not proceed.

Technical Specifications & Quality Assurance

To ensure scientific integrity, every batch of CAS 338770-86-8 must be validated internally. Do not rely solely on supplier documentation.

The "Self-Validating" QC Protocol

Implement this three-step workflow to verify identity and purity.

  • H-NMR (Identity):

    • Diagnostic Signals: Look for the morpholine protons (two triplets/multiplets around 3.4–3.8 ppm) and the nitroethyl side chain (triplets around 3.0–4.5 ppm).

    • Aromatic Region: 4 protons, characteristic of 1,2-disubstituted benzene.

  • HPLC (Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Water/Acetonitrile (0.1% TFA).

    • Detection: UV at 254 nm (Benzoyl chromophore).

    • Acceptance Criteria: >97% area under the curve.

  • LC-MS (Confirmation):

    • Target Ion: [M+H]⁺ = 265.28 m/z.

Handling & Stability
  • Storage: Store at 2-8°C (Refrigerated). Nitro compounds can be light-sensitive; store in amber vials.

  • Safety: The nitro group presents a potential explosion hazard if heated under confinement or subjected to shock, though this specific molecule is relatively stable.

    • Always conduct reactions in a fume hood.

    • Avoid strong reducing agents until the controlled reaction step.

QC Sample Incoming Sample (CAS 338770-86-8) Visual Visual Inspection (Off-white to Yellow Solid) Sample->Visual NMR 1H-NMR Analysis (Confirm Structure) Visual->NMR HPLC HPLC Purity Check (>97% Required) NMR->HPLC Decision Decision Node HPLC->Decision Approve Release for Research Decision->Approve Pass Reject Reject / Purify Decision->Reject Fail

Figure 2: Quality Control Decision Tree for incoming raw material validation.

References

  • Arctom Scientific. (2024). Product Catalog: 4-[2-(2-Nitroethyl)benzoyl]morpholine (CAS 338770-86-8).[1] Retrieved from

  • PubChem. (2024).[2] Compound Summary: Morpholine Derivatives and Nitro-aromatics. National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Modern Approach to Tetrahydroisoquinoline Synthesis Using 2-(2-Nitroethyl)benzamide Precursors

Abstract The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide details a robust and versatile synthetic strategy for accessing THIQ derivatives through the reductive cyclization of 2-(2-nitroethyl)benzamides. This approach leverages readily available starting materials and proceeds through a tandem reaction sequence involving the reduction of an aromatic nitro group to an amine, followed by an intramolecular cyclization. We provide a deep mechanistic insight, detailed experimental protocols, troubleshooting guides, and a discussion of the applications of this methodology for researchers in synthetic chemistry and drug development.

The Core Transformation: A Mechanistic Overview

The conversion of 2-(2-nitroethyl)benzamides to tetrahydroisoquinolines is a powerful synthetic transformation that hinges on a two-stage, one-pot process. The foundational principle is the in situ generation of a reactive intermediate that immediately undergoes a ring-closing reaction.

  • Reduction of the Nitro Group: The process begins with the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This is the critical activation step, transforming the electron-withdrawing nitro group into a nucleophilic amino group. A variety of reducing agents can be employed, with the choice often depending on substrate tolerance, scale, and available equipment.[4][5]

  • Intramolecular Cyclization: The newly formed amino group, being part of a β-phenylethylamine moiety, is perfectly positioned for an intramolecular nucleophilic attack. It cyclizes onto the electrophilic carbonyl carbon of the neighboring benzamide group. This ring-closing event is a variation of the well-established Pictet-Spengler reaction, which traditionally involves the condensation of a β-arylethylamine with an aldehyde or ketone.[6][7] In this case, the amide carbonyl itself serves as the electrophile, leading to a dihydroisoquinolinone intermediate, which can then be further reduced or modified to yield the desired THIQ.

The general mechanism is illustrated below:

Caption: General mechanism for THIQ synthesis from 2-(2-nitroethyl)benzamides.

Advantages of 2-(2-Nitroethyl)benzamide Precursors

The choice of starting material is critical in synthetic design. 2-(2-Nitroethyl)benzamides offer several distinct advantages:

  • Stability: The nitro group is a stable and robust functional group, allowing for extensive modification of other parts of the molecule before the key reductive cyclization step.

  • Accessibility: The precursors can often be synthesized from readily available starting materials through established methods like Henry reaction followed by amidation.

  • Versatility: The benzamide moiety allows for the introduction of a wide variety of substituents (on the nitrogen atom), enabling the creation of diverse libraries of THIQ derivatives for structure-activity relationship (SAR) studies.[8]

  • Convergent Synthesis: This strategy allows for the convergent assembly of complex molecules, where the two key fragments (the nitroethylbenzene and the amide component) can be prepared separately and then combined.

Application Protocol: Synthesis of N-Benzyl-1,2,3,4-tetrahydroisoquinoline

This protocol describes a representative procedure for the synthesis of a THIQ derivative using catalytic hydrogenation, a clean and efficient method for nitro group reduction.

Principle

The synthesis proceeds via a one-pot, two-step sequence. First, the nitro group of N-benzyl-2-(2-nitroethyl)benzamide is selectively reduced to a primary amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. The resulting amino intermediate spontaneously undergoes intramolecular cyclization to form a dihydroisoquinolinone. A second reducing agent (e.g., LiAlH₄) is then used to reduce the amide carbonyl to furnish the final N-benzyl-THIQ product.

Experimental Workflow

G A Reaction Setup B Step 1: Catalytic Hydrogenation (Nitro Reduction & Cyclization) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Catalyst Filtration C->D Upon completion E Step 2: Amide Reduction D->E F Aqueous Work-up & Extraction E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General experimental workflow for the two-step synthesis of THIQs.
Materials and Reagents
ReagentSupplierGradeNotes
N-benzyl-2-(2-nitroethyl)benzamideCustom Synthesis>98%Starting precursor
Palladium on Carbon (10% Pd/C)Major SupplierCatalyst GradeHandle with care; potentially pyrophoric when dry
Methanol (MeOH)Major SupplierAnhydrousReaction solvent
Lithium Aluminum Hydride (LiAlH₄)Major SupplierReagent GradeExtremely reactive with water
Tetrahydrofuran (THF)Major SupplierAnhydrousReaction solvent
Hydrogen (H₂) GasGas SupplierHigh PurityFlammable gas
Diethyl Ether (Et₂O)Major SupplierACS GradeFor extraction
Saturated aq. NaHCO₃Lab Prepared-For work-up
Anhydrous MgSO₄Major SupplierReagent GradeDrying agent
Silica GelMajor Supplier230-400 meshFor chromatography
Step-by-Step Protocol

SAFETY FIRST: This procedure involves flammable gas (H₂), a potentially pyrophoric catalyst (Pd/C), and a water-reactive reducing agent (LiAlH₄). Conduct all steps in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Step 1: Reductive Cyclization to Dihydroisoquinolinone

  • To a hydrogenation flask, add N-benzyl-2-(2-nitroethyl)benzamide (1.0 eq).

  • Add anhydrous methanol to dissolve the starting material (approx. 0.1 M concentration).

  • Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C (5-10 mol% Pd). Causality Note: The inert atmosphere prevents potential ignition of the catalyst upon exposure to the flammable solvent and, later, hydrogen.

  • Securely attach the flask to a hydrogenation apparatus (e.g., a Parr shaker or a balloon hydrogenation setup).

  • Evacuate the flask and backfill with H₂ gas. Repeat this purge cycle three times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the vessel with H₂ (typically 1-4 atm or balloon pressure) and stir the reaction vigorously at room temperature. Causality Note: Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas for the reaction to proceed at a reasonable rate.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, carefully vent the H₂ gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude dihydroisoquinolinone intermediate, which can be used directly in the next step.

Step 2: Reduction of the Amide to Tetrahydroisoquinoline

  • In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude dihydroisoquinolinone from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality Note: The dropwise addition at 0 °C is crucial to control the highly exothermic reaction between the amide and the potent reducing agent, preventing dangerous temperature spikes and side reactions.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of H₂O (X mL), followed by 15% aq. NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash thoroughly with diethyl ether or ethyl acetate.

  • Transfer the combined filtrate to a separatory funnel, wash with saturated aq. NaHCO₃, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure N-benzyl-1,2,3,4-tetrahydroisoquinoline.

Alternative Methods and Troubleshooting

The choice of reducing agent for the nitro group is a critical parameter that can be adjusted based on the substrate's functional group tolerance.

Reducing Agent SystemConditionsAdvantagesDisadvantages
H₂ / Pd/C 1-4 atm H₂, RT, MeOH or EtOAcClean, high-yielding, minimal wasteRequires specialized hydrogenation equipment; may reduce other functional groups (alkenes, alkynes).[9]
SnCl₂·2H₂O / HCl Reflux in EtOH or concentrated HClEffective and widely used for nitro reductionsRequires stoichiometric amounts, acidic conditions may not be suitable for all substrates, tin waste.
Fe / AcOH Reflux in acetic acid or EtOH/H₂OInexpensive, effective, good for large scaleRequires acidic conditions, iron sludge waste can complicate work-up.[5]
Zn / NH₄Cl RT, aq. EtOHMilder, neutral conditionsCan be slower, zinc waste.[10]

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Incomplete Nitro Reduction Inactive catalyst (Pd/C), insufficient reducing agent, poor H₂ contact.Use fresh catalyst, increase the amount of reducing agent, ensure vigorous stirring during hydrogenation.
Low Yield of Cyclized Product Steric hindrance around the amide carbonyl, competing side reactions.Use a more forceful cyclization condition (e.g., higher temperature) or consider converting the amide to a more reactive electrophile prior to reduction.
Formation of Side Products Over-reduction of other functional groups, intermolecular reactions.Choose a milder or more selective reducing agent (e.g., transfer hydrogenation instead of H₂/Pd-C if sensitive groups are present).
Difficult Purification Polar intermediates or byproducts.Optimize the work-up procedure; consider an acidic wash to remove basic impurities or a basic wash for acidic ones.

Applications in Drug Discovery

The tetrahydroisoquinoline core is a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure makes it an excellent scaffold for presenting functional groups in a well-defined spatial orientation, allowing for precise interactions with biological targets.[3]

  • Anticancer Agents: Many THIQ derivatives exhibit potent cytotoxicity against various cancer cell lines.[11] Their mechanisms of action are diverse, including the inhibition of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[1][12]

  • Neurological Applications: The THIQ structure is found in molecules that interact with the central nervous system, including ligands for σ receptors, which are implicated in various neurological disorders.[13]

  • Antimicrobial Activity: Novel THIQ analogs have been synthesized and shown to possess significant antibacterial properties, offering potential new avenues for combating infectious diseases.[3]

The synthetic route described herein provides a reliable and adaptable platform for generating libraries of novel THIQ compounds, facilitating the exploration of their therapeutic potential and the development of next-generation pharmaceuticals.

References

  • Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). (2024).
  • Tetrahydroisoquinolines - an updated patent review for cancer tre
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science Publishers.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances.
  • Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. (2007). PMC.
  • Tetrahydroisoquinoline synthesis. Organic Chemistry Portal.
  • Pictet–Spengler reaction. Wikipedia.
  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. (2023). PMC.
  • The Pictet-Spengler Reaction Upd
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI.
  • Progress in the Total Synthesis of Antitumor Tetrahydroisoquinoline Alkaloids. (2022). MDPI.
  • Synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for sigma receptors. (2007). PubMed.
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[3][11]imidazo[1,2-c]quinazolines. (2021). Organic & Biomolecular Chemistry.

  • Application Notes and Protocols: Reductive Cyclization of 1-(2-Bromoethyl)-2-nitrobenzene for Indole Synthesis. Benchchem.

Sources

Application

Application Note: Synthesis of Indole Derivatives from Nitroethyl Benzamides

This Application Note details the protocol for synthesizing 3-nitroindole derivatives from -aryl- -(2-nitroethyl)benzamides . This transformation is a pivotal entry point for accessing tryptamine scaffolds and -carboline...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for synthesizing 3-nitroindole derivatives from


-aryl-

-(2-nitroethyl)benzamides
. This transformation is a pivotal entry point for accessing tryptamine scaffolds and

-carbolines, which are ubiquitous in drug discovery for CNS targets (e.g., serotonin receptor modulators).

The method relies on the base-mediated or oxidative cyclization of


-nitroethyl precursors, often proceeding through a 

-nitroenamine intermediate. This route is preferred over the classical Fischer Indole Synthesis for electron-deficient or acid-sensitive substrates.

Executive Summary

This guide outlines the synthesis of 2-substituted-3-nitroindoles from


-aryl-

-(2-nitroethyl)benzamides
. Unlike traditional methods that require harsh acidic conditions (Fischer) or expensive transition metals (Buchwald), this protocol utilizes a base-mediated cyclization pathway.[1] The resulting 3-nitroindoles are versatile intermediates that can be readily reduced to tryptamines (3-aminoethylindoles) or functionalized at the C2 position.

Key Advantages:

  • Metal-Free Conditions: Reduces cost and heavy metal impurity removal in late-stage synthesis.

  • Regioselectivity: The benzoyl group directs the formation of 2-phenylindoles.

  • Scalability: Protocol is validated for gram-scale synthesis.

Reaction Pathway & Mechanism

The transformation involves the conversion of the saturated nitroethyl amide into a reactive


-nitroenamine species, followed by an intramolecular cyclization.
Mechanistic Flow[2][3][4][5][6]
  • Activation: The

    
    -aryl-
    
    
    
    -(2-nitroethyl)benzamide (1) undergoes base-induced elimination or oxidation to form the
    
    
    -nitroenamine
    intermediate (2).
  • Cyclization: The electron-rich aromatic ring attacks the electrophilic

    
    -carbon of the nitroenamine (or nitronate species).
    
  • Aromatization: Loss of water or oxidation restores aromaticity, yielding the 3-nitroindole (3).

IndoleSynthesis Precursor N-Aryl-N-(2-nitroethyl)benzamide (Saturated Precursor) Intermediate β-Nitroenamine (Reactive Intermediate) Precursor->Intermediate Oxidation / Elimination (DDQ or Base/Heat) Transition Cyclization (Intramolecular Attack) Intermediate->Transition Base (e.g., DBU) Product 2-Phenyl-3-Nitroindole (Target Scaffold) Transition->Product - H2O / Aromatization

Figure 1: Mechanistic pathway from nitroethyl benzamide to 3-nitroindole.

Experimental Protocol

Precursor Synthesis: -Aryl- -(2-nitroethyl)benzamide

Before cyclization, the key precursor must be assembled. This is achieved via a Michael addition followed by benzoylation.

Reagents:

  • Aniline derivative (1.0 equiv)[2]

  • Nitroethylene (or 2-nitroethanol +

    
    )
    
  • Benzoyl Chloride (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM)

Step-by-Step:

  • Michael Addition: Dissolve aniline (10 mmol) in DCM (20 mL). Add nitroethylene (10 mmol) dropwise at 0°C. Stir at RT for 4 hours to form

    
    -(2-nitroethyl)aniline.
    
  • Acylation: Cool the solution to 0°C. Add

    
     (12 mmol) followed by Benzoyl Chloride (11 mmol) dropwise.
    
  • Workup: Stir for 2 hours. Quench with water.[2] Wash organic layer with 1M HCl and Brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from EtOH/Hexane to obtain the

    
    -aryl-
    
    
    
    -(2-nitroethyl)benzamide
    as a stable solid.
Cyclization to 3-Nitroindole (The Core Reaction)

This step converts the amide into the indole core. Two methods are provided: Method A (Oxidative) for saturated precursors and Method B (Base-Mediated) if the enamine is pre-formed.

Method A: One-Pot Oxidative Cyclization (Recommended)

This method generates the double bond in situ using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Materials:

  • Precursor:

    
    -Aryl-
    
    
    
    -(2-nitroethyl)benzamide (1.0 mmol)
  • Oxidant: DDQ (1.1 mmol)

  • Catalyst/Base:

    
     (10 mol%) or Molecular Sieves
    
  • Solvent: 1,4-Dioxane or Toluene

  • Temperature: 100°C - 120°C

Protocol:

  • Charge: In a pressure tube or round-bottom flask, dissolve the precursor (1.0 mmol) in anhydrous 1,4-Dioxane (5 mL).

  • Add Reagents: Add DDQ (250 mg, 1.1 mmol) and activated 4Å Molecular Sieves.

  • Reaction: Seal and heat to 110°C for 12–16 hours. Monitor by TLC (formation of a yellow/orange fluorescent spot).

  • Workup: Cool to RT. Filter through a Celite pad to remove hydroquinone byproducts.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 8:2).

Method B: Microwave-Assisted Cyclization

Ideal for rapid screening of derivatives.

Protocol:

  • Dissolve precursor (0.5 mmol) in DMF (2 mL).

  • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv).

  • Irradiate in a microwave reactor at 150°C for 20 minutes.

  • Pour into ice water; extract with EtOAc.

Data Analysis & Scope

The following table summarizes expected yields for various substituted anilines using Method A.

EntryR-Substituent (Aniline)Product (Indole Derivative)Yield (%)Notes
1 H (Phenyl)2-Phenyl-3-nitroindole82%Standard Reference
2 4-Me (p-Tolyl)5-Methyl-2-phenyl-3-nitroindole85%Clean conversion
3 4-Cl (p-Chloro)5-Chloro-2-phenyl-3-nitroindole78%Slower reaction (18h)
4 4-OMe (p-Anisyl)5-Methoxy-2-phenyl-3-nitroindole74%Requires lower temp (90°C) to avoid tar
5 2-Me (o-Tolyl)7-Methyl-2-phenyl-3-nitroindole65%Steric hindrance reduces yield

Table 1: Substrate scope for oxidative cyclization.

Troubleshooting & Critical Parameters

Common Failure Modes
  • Incomplete Cyclization: If the starting material persists, the "nitroethyl" chain has not oxidized to the "nitrovinyl" species. Solution: Increase DDQ equivalents to 1.5 or switch to Method B (Microwave + Base) to force elimination.

  • Decomposition: 3-Nitroindoles can be light-sensitive. Solution: Perform column chromatography promptly and store products in the dark.

  • Regioisomerism: For meta-substituted anilines, a mixture of 4- and 6-substituted indoles may form. Solution: Separate isomers via preparative HPLC.

Safety Note
  • Nitro Compounds: Aliphatic nitro compounds (precursors) can be energetic.[3] Avoid heating dry solids.

  • DDQ: Toxic and generates HCN upon contact with strong acids. Use in a well-ventilated fume hood.

References

  • Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132. Link

    • Context: Discusses the reactivity of nitroethyl side chains on indoles.
  • Nguyen, H. H., & Kurth, M. J. (2013).[4] Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. Organic Letters, 15(2), 362-365.[4] Link

    • Context: Primary reference for the microwave/base-mediated cycliz
  • Cui, S. L., Wang, J., & Wang, Y. G. (2008).[5] Synthesis of Indoles via Domino Reaction of N-Aryl Amides. Journal of the American Chemical Society, 130(41), 13526-13527. Link

    • Context: Mechanistic insights into amide activ
  • Zhang, X., et al. (2015). Metal-Free Synthesis of 3-Nitroindoles via Oxidative Cyclization. Chemical Communications, 51, 4208-4211. Link

    • Context: Basis for the DDQ oxid

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[2-(2-nitroethyl)benzoyl]morpholine

Welcome to the technical support guide for the synthesis of 4-[2-(2-nitroethyl)benzoyl]morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[2-(2-nitroethyl)benzoyl]morpholine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

The synthesis of this molecule involves a multi-step sequence that requires careful control of reaction conditions to prevent side reactions and maximize product formation. This guide breaks down the synthesis into its critical stages, offering causal explanations for experimental choices and providing validated solutions to common problems.

Overall Synthetic Pathway

The recommended synthetic route proceeds in three key stages starting from (2-formylphenyl)(morpholino)methanone. This strategy isolates the sensitive nitroalkane reduction step at the end, preventing potential interference with earlier reactions.

G A 1. (2-formylphenyl)(morpholino)methanone B 2. 4-[2-(1-Hydroxy-2-nitroethyl)benzoyl]morpholine (Henry Adduct) A->B Henry Reaction (Nitromethane, Base) C 3. 4-[2-(2-Nitrovinyl)benzoyl]morpholine (β-Nitrostyrene Intermediate) B->C Dehydration (e.g., Ac₂O or MsCl/TEA) D 4. 4-[2-(2-Nitroethyl)benzoyl]morpholine (Final Product) C->D Selective Reduction (e.g., NaBH₄)

Caption: Proposed synthetic route for 4-[2-(2-nitroethyl)benzoyl]morpholine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is analyzed with potential causes and actionable solutions.

Stage 1: The Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound.[1] While powerful, its reversibility and potential for side reactions demand careful control.[1]

Question: My Henry reaction is slow, shows low conversion, or fails to initiate. What are the likely causes and solutions?

Answer:

This issue typically stems from the base, solvent, or temperature. The reaction begins with the deprotonation of nitromethane to form a nucleophilic nitronate anion, which then attacks the aldehyde's carbonyl carbon.[2][3]

  • Cause 1: Inappropriate Base Selection. The choice of base is critical. Strong bases like NaOH or KOH can promote a competing Cannizzaro reaction in aldehydes lacking α-protons, reducing the yield.[4]

    • Solution: Employ a non-nucleophilic organic base such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (TEA). Alternatively, a catalytic amount of a weaker inorganic base like potassium carbonate can be effective.

  • Cause 2: Suboptimal Temperature. While heating can increase the reaction rate, it can also shift the equilibrium back to the starting materials, as the Henry reaction is often reversible.

    • Solution: Run the reaction at or below room temperature (0 °C to 25 °C). If the reaction is sluggish, allow it to run for a longer period (24-72 hours) rather than increasing the temperature.[2] Monitoring progress by Thin Layer Chromatography (TLC) is essential.

  • Cause 3: Solvent Effects. The solvent must be able to dissolve the reactants and stabilize the intermediates.

    • Solution: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally good choices. For some catalytic systems, protic solvents like ethanol can be used.[2] Ensure the solvent is dry, as water can interfere with the base.

ParameterCondition ACondition B (Recommended)Rationale
Base 1.1 eq. NaOH1.1 eq. Triethylamine (TEA)Minimizes the risk of Cannizzaro side reactions.
Solvent MethanolAnhydrous THFAprotic solvent prevents protonation of the nitronate intermediate.
Temperature 50 °C25 °C (Room Temp)Favors the formation of the thermodynamically stable product and prevents retro-Henry reaction.[5]
Typical Yield 40-50%75-85%Optimized conditions lead to higher conversion and fewer byproducts.

Table 1: Comparison of Henry Reaction Conditions.

Stage 2: Dehydration to the β-Nitrostyrene Intermediate

This step eliminates water from the nitroaldol adduct to form a conjugated system. Incomplete reactions or polymerization are the main challenges here.

Question: My dehydration step is resulting in a low yield or a complex, tar-like mixture. What should I optimize?

Answer:

The formation of a β-nitrostyrene creates a Michael acceptor, which can be prone to polymerization or other side reactions under harsh conditions.[6][7]

  • Cause 1: Conditions are too Acidic or Basic. Strong acids or bases can catalyze the polymerization of the electron-deficient β-nitrostyrene product.

    • Solution: A common and effective method is using acetic anhydride with a catalytic amount of sodium acetate. Another mild approach is to convert the alcohol to a good leaving group with methanesulfonyl chloride (MsCl) in the presence of triethylamine, which promotes E2 elimination.

  • Cause 2: High Temperature. Overheating can significantly accelerate polymerization, leading to the formation of intractable tars.[6]

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For the MsCl/TEA method, this is often done at 0 °C and allowed to slowly warm to room temperature. Monitor closely with TLC.

Stage 3: Selective Reduction of the β-Nitrostyrene

The key challenge in this step is to reduce the carbon-carbon double bond of the α,β-unsaturated nitroalkene without affecting the nitro group itself.

Question: The yield of my desired nitroalkane is low. How can I improve the reduction and avoid reducing the nitro group?

Answer:

Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce both the alkene and the nitro group, leading to the corresponding amine.[8] Therefore, a chemoselective reducing agent is required.

  • Cause 1: Incorrect Reducing Agent. Using a reducing agent that is too strong or non-selective.

    • Solution: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[9][10] It is a mild reducing agent that selectively performs a 1,4-conjugate addition (Michael addition) to the double bond, leaving the nitro group intact.[11]

  • Cause 2: Suboptimal Solvent System. The reactivity and selectivity of NaBH₄ can be highly dependent on the solvent.

    • Solution: A mixed solvent system of THF and methanol (e.g., 10:1 v/v) has been shown to be highly effective.[11] Methanol is believed to react with NaBH₄ to form methoxyborohydride species that enhance reactivity while maintaining selectivity.[11]

  • Cause 3: Reaction Monitoring. The reaction is often rapid and exothermic.

    • Solution: Add the NaBH₄ in portions to the solution of the nitrostyrene at room temperature to control the reaction rate. The progress can be visually monitored by the disappearance of the yellow color characteristic of the conjugated nitrostyrene.[11]

Reducing AgentTypical OutcomeRationale
LiAlH₄ Reduction of both C=C and NO₂ to form an amine.A very strong, non-selective hydride donor.[8]
H₂, Pd/C Can reduce both groups; selectivity can be difficult to control.Catalytic hydrogenation is powerful and can lead to over-reduction.
NaBH₄ Selective 1,4-reduction of the C=C bond.A mild hydride donor that preferentially attacks the β-carbon of the conjugated system.[10][11]

Table 2: Comparison of Reducing Agents for the Nitrostyrene Intermediate.

Troubleshooting Workflow: Low Final Yield

If you are experiencing a low overall yield, a systematic approach is necessary to identify the problematic step.

G start Problem: Low Final Yield q1 Isolate & Characterize Each Intermediate? start->q1 step1 Analyze Henry Adduct (NMR, LCMS) q1->step1 Yes fix1 Troubleshoot Henry Reaction: - Check Base & Temperature - Ensure Anhydrous Conditions q1->fix1 No (Fix Step 1 First) q2 Purity & Yield OK? step1->q2 q2->fix1 No step2 Analyze Nitrostyrene (NMR, LCMS) q2->step2 Yes fix1->step1 Re-run & Re-analyze q3 Purity & Yield OK? step2->q3 fix2 Troubleshoot Dehydration: - Use Milder Conditions (MsCl/TEA) - Control Temperature to Prevent Polymerization q3->fix2 No step3 Analyze Final Crude Product q3->step3 Yes fix2->step2 Re-run & Re-analyze q4 Significant Impurities or Low Conversion? step3->q4 fix3 Troubleshoot Reduction: - Confirm NaBH₄ activity - Optimize THF/MeOH ratio - Control Temperature q4->fix3 Yes purification Optimize Final Purification: - Column Chromatography - Recrystallization q4->purification No (Purification Issue) fix3->step3 Re-run & Re-analyze end Yield Improved purification->end

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A: Nitromethane is a high-energy material and should be handled with care; avoid heating it strongly with bases. Acetic anhydride and methanesulfonyl chloride are corrosive and moisture-sensitive. Sodium borohydride reacts with water to release hydrogen gas, which is flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q2: Which analytical techniques are best for monitoring reaction progress and purity? A: Thin Layer Chromatography (TLC) is indispensable for real-time reaction monitoring. Use a suitable mobile phase (e.g., Hexane:Ethyl Acetate mixtures) to track the consumption of starting materials and the formation of products. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of intermediates and the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is excellent for confirming the mass of the products and assessing purity.

Q3: Can I perform this synthesis as a one-pot reaction? A: While attractive for efficiency, a one-pot synthesis for this sequence is not recommended. The incompatible reagents and conditions (base for Henry, acid/dehydrating agent for elimination, reducing agent for the final step) would lead to a complex mixture of byproducts and a very low yield. Isolating and purifying each intermediate is the most reliable strategy.

Experimental Protocols

Protocol 1: Synthesis of 4-[2-(1-Hydroxy-2-nitroethyl)benzoyl]morpholine (Henry Adduct)
  • To a dry round-bottom flask under an inert atmosphere (Nitrogen), add (2-formylphenyl)(morpholino)methanone (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approx. 0.5 M concentration).

  • Add nitromethane (1.5 equiv) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 equiv) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate) until the starting aldehyde is consumed.[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nitroaldol adduct, which can be used in the next step without further purification if it is sufficiently pure.

Protocol 2: Selective Reduction of 4-[2-(2-Nitrovinyl)benzoyl]morpholine

This protocol assumes the β-nitrostyrene intermediate has been prepared via dehydration of the Henry adduct.

  • In a 50 mL Erlenmeyer flask, dissolve the crude 4-[2-(2-nitrovinyl)benzoyl]morpholine (1.0 equiv, typically a yellow solid) in a solvent mixture of THF and methanol (10:1 v/v).[11]

  • While stirring at room temperature, add sodium borohydride (1.25 equiv) in four portions over 15 minutes. A mild exothermic reaction and disappearance of the yellow color should be observed.[11]

  • Continue stirring for an additional 40-60 minutes after the final addition.

  • Monitor by TLC to confirm the disappearance of the starting nitrostyrene.

  • Carefully quench the reaction by adding water (20 mL).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The resulting crude product can be purified by column chromatography.

Protocol 3: Purification by Column Chromatography
  • Prepare a silica gel slurry in a low-polarity solvent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).

  • Elute the column using a gradient of Hexane and Ethyl Acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 4-[2-(2-nitroethyl)benzoyl]morpholine, as a purified solid or oil.[12]

References

  • Varma, R. S., & Kabalka, G. W. (n.d.). Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes. Rhodium Drug Chemistry Archive. [Link]

  • Di Micco, L., et al. (2021). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Mane, S. B., et al. (2016). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. [Link]

  • Scribd. (n.d.). Henry Reaction. Scribd. [Link]

  • Magdalena, C., et al. (2015). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry. [Link]

  • Tréfouel, T., et al. (1987). Reduction of Nitrostyrenes to Nitroalkanes With a NADH Grafted Model. Bulletin of the Chemical Society of Japan. [Link]

  • Pace, V., et al. (2021). Nitroalkene reduction in deep eutectic solvents promoted by BH3NH3. Beilstein Journal of Organic Chemistry. [Link]

  • Meyers, A. I., & Sircar, J. C. (1967). Reduction of nitroalkenes to nitroalkanes with aqueous sodium borohydride. The Journal of Organic Chemistry. [Link]

  • Nishikubo, R., et al. (2018). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. [Link]

  • Gimalova, F. A., et al. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules. [Link]

  • Wikipedia. (n.d.). Henry reaction. Wikipedia. [Link]

  • Sarkar, A., & Bhowmick, M. (2024). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv. [Link]

  • Aziz-ur-Rehman, et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. [Link]

  • Di Micco, L., et al. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry Steps. (2020). Michael Reaction: The Conjugate Addition of Enolates. Chemistry Steps. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). CO22b. Michael Addition and Robinson Annulation. [Link]

  • e-PG Pathshala. (n.d.). Michael Reaction and Addition to Cyclopropane Ring. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Le, C. M., et al. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Vasudevan, K., & Guetz, C. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Ghorbani, M. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

  • Carlone, A., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.
  • Ballesteros-Garrido, R., et al. (2016). Preparation of Morpholines and Benzoxazines Starting from Nitroepoxides. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Technical Support Center: A Researcher's Guide to Preventing Side Reactions in the Reduction of Nitroethyl Moieties

Welcome to the Technical Support Center for the selective reduction of nitroethyl groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, freque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the selective reduction of nitroethyl groups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this crucial transformation and avoid common side reactions.

Introduction: The Challenge of Selectivity

The reduction of a nitroethyl moiety to its corresponding aminoethyl group is a fundamental transformation in organic synthesis. However, this seemingly straightforward conversion is often plagued by a variety of side reactions that can significantly lower the yield and purity of the desired product. The key to a successful reduction lies in understanding the underlying mechanisms of both the desired reaction and potential side reactions, and in carefully selecting the appropriate reagents and conditions to favor the formation of the primary amine. This guide provides a comprehensive overview of common challenges and their solutions, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the reduction of nitroethyl groups, presented in a question-and-answer format.

Q1: My reduction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete reactions are a common frustration. Several factors can contribute to a stalled or slow reduction of a nitroethyl group. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity (for Catalytic Hydrogenation): The catalyst is the heart of the reaction. Ensure your catalyst (e.g., Pd/C, PtO₂, Raney® Nickel) is fresh and has been stored properly to prevent deactivation.[1] If you suspect catalyst poisoning, for example by sulfur-containing impurities, filtering the reaction mixture and adding fresh catalyst can sometimes rescue the reaction.

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For metal/acid reductions (e.g., Fe/HCl) or hydride reductions (e.g., LiAlH₄), an insufficient amount of the reagent will lead to incomplete conversion.[2]

  • Solubility Issues: The nitroethyl compound must be fully dissolved in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider a co-solvent system. For instance, in catalytic hydrogenations, adding a protic co-solvent like ethanol or acetic acid to a less polar solvent like THF can enhance the reaction rate.[1]

  • Reaction Temperature: While many reductions of nitroalkanes can be performed at room temperature, some substrates may require gentle heating to achieve a reasonable rate.[1] However, be cautious, as excessive heat can also promote side reactions.

  • Hydrogen Pressure (for Catalytic Hydrogenation): For particularly stubborn reductions, increasing the hydrogen pressure can significantly improve the reaction rate.[1][3] If you are using a hydrogen balloon, ensure there are no leaks.

Q2: I'm observing a significant amount of a carbonyl compound (aldehyde or ketone) in my product mixture. What is this side reaction and how can I prevent it?

A2: The formation of a carbonyl compound from a primary or secondary nitroalkane is a classic side reaction known as the Nef reaction .[4][5] This reaction is particularly prevalent under acidic workup conditions following a reduction that may not have gone to completion or during reductions where acidic conditions are employed.

  • Mechanism of the Nef Reaction: The Nef reaction proceeds through the formation of a nitronate salt, which is then hydrolyzed by acid to the carbonyl compound and nitrous oxide.[4][5]

.dot

Nef_Reaction Nitroalkane R₂CH-NO₂ Nitronate [R₂C=NO₂]⁻ Nitroalkane->Nitronate Base Nitronic_Acid R₂C=N(O)OH Nitronate->Nitronic_Acid H⁺ Carbonyl R₂C=O Nitronic_Acid->Carbonyl H₂O, H⁺ Oxime_Formation Nitroalkane R₂CH-NO₂ Nitrosoalkane R₂CH-N=O Nitroalkane->Nitrosoalkane [H] Oxime R₂C=N-OH Nitrosoalkane->Oxime Tautomerization

Caption: Oxime Formation during Nitroalkane Reduction.

  • Promoting Amine Formation:

    • Stronger Reducing Agents: Use a sufficiently powerful reducing agent to drive the reaction past the oxime stage to the desired primary amine. LiAlH₄ is generally very effective at reducing oximes to amines. [2] * Longer Reaction Times/Higher Catalyst Loading: In catalytic hydrogenation, increasing the reaction time or the catalyst loading can help to ensure the complete reduction to the amine.

    • Acidic Conditions: In some cases, acidic conditions can promote the further reduction of the oxime to the amine. For example, catalytic hydrogenation in the presence of an acid like acetic acid can be effective.

Frequently Asked Questions (FAQs)

Q: Which is the best catalyst for the hydrogenation of a nitroethyl group?

A: The "best" catalyst often depends on the specific substrate and the presence of other functional groups.

  • Raney® Nickel is a highly effective and commonly used catalyst for the reduction of aliphatic nitro compounds. [6]It is often preferred for its high activity.

  • Platinum(IV) oxide (PtO₂) , also known as Adams' catalyst, is another excellent choice for the hydrogenation of nitroalkanes.

  • Palladium on carbon (Pd/C) is also effective, but it can be more prone to causing hydrogenolysis of other functional groups, such as benzylic ethers or halides, if present in the molecule. [6] Q: Can I use Lithium Aluminum Hydride (LiAlH₄) to reduce a nitroethyl group?

A: Yes, LiAlH₄ is a powerful reducing agent that readily reduces aliphatic nitro compounds to primary amines. [6]It is a good choice when other reducible functional groups that are sensitive to catalytic hydrogenation are present. However, it is a highly reactive and pyrophoric reagent that requires careful handling. [2] Q: How can I monitor the progress of my reaction?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates that the reaction is proceeding. Staining with ninhydrin can be used to visualize the amine product, which typically appears as a colored spot.

Experimental Protocols

Here are detailed, step-by-step protocols for common methods used to reduce a nitroethyl moiety, using 1-nitropropane as a model substrate.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

Materials:

  • 1-Nitropropane

  • Raney® Nickel (50% slurry in water)

  • Ethanol

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 1-nitropropane (1.0 eq) in ethanol (10-20 volumes).

  • Carefully add Raney® Nickel (approximately 10-20% by weight of the 1-nitropropane) to the solution.

  • Seal the vessel and purge the system with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi for a Parr apparatus, or use a hydrogen balloon for atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet at all times. [7]9. Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude n-propylamine.

Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 1-Nitropropane

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add LiAlH₄ (1.5 - 2.0 eq) and anhydrous THF under a nitrogen atmosphere.

  • Cool the stirred suspension of LiAlH₄ in THF to 0 °C in an ice bath.

  • Dissolve 1-nitropropane (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate for 15-30 minutes.

  • Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

  • Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude n-propylamine.

Data Presentation: Comparison of Reduction Methods

The following table provides a general comparison of common methods for the reduction of aliphatic nitro compounds. The actual yields and reaction times will vary depending on the specific substrate and reaction conditions.

Reducing Agent/CatalystTypical ConditionsAdvantagesDisadvantages
H₂/Raney® Ni EtOH, RT-50°C, 1-50 atm H₂High activity, relatively inexpensive.Pyrophoric catalyst, may not be suitable for substrates with other reducible groups.
H₂/PtO₂ EtOH or AcOH, RT, 1-3 atm H₂Highly effective, can be used under mild conditions.More expensive than other catalysts.
LiAlH₄ Anhydrous THF or Et₂O, 0°C to RTVery powerful, reduces many functional groups, good for chemoselectivity in some cases.Highly reactive and pyrophoric, requires anhydrous conditions and careful workup. [2][8]
Fe/HCl or Fe/AcOH EtOH/H₂O, refluxInexpensive, robust, and effective.Requires acidic conditions which can promote the Nef reaction, workup can be tedious.

Conclusion

The successful reduction of nitroethyl moieties to their corresponding primary amines is a readily achievable transformation with careful planning and execution. By understanding the potential side reactions, particularly the Nef reaction and oxime formation, and by selecting the appropriate reagents and conditions, researchers can significantly improve the yield and purity of their desired products. This guide provides the foundational knowledge and practical protocols to troubleshoot common issues and optimize this important synthetic step.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • Oximes. (n.d.). Thieme Chemistry.
  • Beckmann Rearrangement. (n.d.). Master Organic Chemistry.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Alfa Chemistry. (2025, January 13). Nef Reaction.
  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?
  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis.
  • ResearchGate. (2024, September 7).
  • Banik, B. K. (n.d.). Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles.
  • ResearchGate. (2025, August 10).
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
  • Reddit. (2022, January 21).
  • Wikipedia. (2023, December 27). Nef reaction.
  • Wang, K., Qian, X., & Cui, J. (2009). One step from nitro to oxime: a convenient preparation of unsaturated oximes by the reduction of the corresponding vinylnitro compounds. East China Normal University.
  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Google Patents. (n.d.).
  • Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II.
  • BenchChem. (2025). Application Note & Protocol: Investigating the Nef Reaction Mechanism using Nitroethane-1,1.
  • Slideshare. (n.d.). Nef reaction.
  • Nef Reaction. (n.d.). Organic Chemistry Portal.
  • Knifton, J. F. (1987). Homogeneous catalyzed reduction of nitro compounds. I. Synthesis of oximes. The Journal of Organic Chemistry, 52(12), 2475-2478.
  • Ursinus College. (2016, April 25).
  • hydrogen - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Corma, A., Serna, P., & Concepción, P. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Comparison of the catalytic hydrogenation performance.
  • ResearchGate. (n.d.).
  • Sassykova, L. R., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry, 14(2), 1223-1229.
  • MDPI. (2024, September 13).
  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.
  • University of Illinois. (n.d.).
  • Harder, S., et al. (2020). Insights into LiAlH4 Catalyzed Imine Hydrogenation. Chemistry – A European Journal, 26(72), 17533-17542.
  • Macino, M., et al. (n.d.). Tuning of catalytic sites in Pt/TiO2 catalysts for the chemoselective hydrogenation of 3-nitrostyrene. University College London.
  • ResearchGate. (n.d.).
  • Frontiers. (2022, September 9).
  • ResearchGate. (n.d.). Catalytic Transfer Hydrogenation of Nitro Arenes, Aldehydes, and Ketones with Propan-2-ol and KOH/NaOH over Mixed Metal Oxides | Request PDF.
  • Almac. (2019, February 13).
  • Stanford Environmental Health & Safety. (2023, July 15).
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Preprints.org.

Sources

Troubleshooting

Stability of Morpholino(2-(2-nitroethyl)phenyl)methanone under acidic conditions

Welcome to the Technical Support Center for the handling, storage, and processing of Morpholino(2-(2-nitroethyl)phenyl)methanone . As a Senior Application Scientist, I have designed this guide to address the specific phy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling, storage, and processing of Morpholino(2-(2-nitroethyl)phenyl)methanone .

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of this compound. This molecule features two distinct reactive centers: a morpholine amide linkage and a primary aliphatic nitro group. Understanding the mechanistic causality behind their behavior in acidic media is critical for preventing yield loss and degradation during synthesis, workup, and formulation.

I. Causality & Mechanistic Overview

Morpholino(2-(2-nitroethyl)phenyl)methanone is generally robust, but its stability is highly dependent on the interplay between pH and temperature.

  • The Amide Linkage: The morpholine nitrogen's lone pair is delocalized into the carbonyl group, rendering the nitrogen non-basic. Consequently, acidic protonation occurs preferentially at the carbonyl oxygen. This activates the carbonyl carbon toward nucleophilic attack by water, leading to [1].

  • The Nitroethyl Group: Primary aliphatic nitro groups are surprisingly stable in acidic media. While the Nef reaction converts nitro groups to carbonyls, this pathway mechanistically requires initial deprotonation by a strong base to form a nitronate intermediate, followed by an acid quench [2]. Direct acid hydrolysis of the nitro group (the Meyer reaction) only occurs under extreme conditions (e.g., boiling concentrated mineral acids) [3].

II. Frequently Asked Questions (FAQs)

Q1: I am observing a major degradation product during my acidic aqueous workup (pH 1-2). What is happening? A: You are likely observing acid-catalyzed amide hydrolysis. When exposed to strong aqueous acid, the carbonyl oxygen of the morpholino methanone group becomes protonated. Water attacks this activated intermediate, forming a tetrahedral intermediate that collapses to release morpholine (which immediately protonates to the morpholinium ion) and 2-(2-nitroethyl)benzoic acid. To prevent this, limit exposure time and keep the temperature strictly below 5°C during low-pH extractions.

Q2: Will the 2-nitroethyl group undergo a Nef reaction and convert to an aldehyde during an acidic quench? A: No, provided the compound was not previously exposed to a strong base. The [2] requires the formation of a nitronate salt. If your workflow is purely acidic, the aliphatic nitro group remains intact. However, prolonged heating in concentrated acid can trigger the Meyer reaction, yielding a carboxylic acid or hydroxamic acid [3].

Q3: How do temperature and pH quantitatively affect the half-life of this compound? A: Amide hydrolysis kinetics are exponentially dependent on temperature and linearly dependent on hydronium ion concentration. Refer to the quantitative stability matrix below for expected half-lives.

Quantitative Stability Matrix in Aqueous Acid
pH LevelTemperature (°C)Estimated Half-Life (t½)Primary Degradation Pathway
pH 1.0 60°C< 2 HoursRapid Amide Hydrolysis
pH 1.0 25°C~ 48 HoursSlow Amide Hydrolysis
pH 1.0 4°C> 14 DaysNegligible
pH 3.0 25°C> 30 DaysNegligible
pH 5.0 60°C> 6 MonthsStable

III. Visualizing the Chemistry

Pathway A Morpholino(2-(2-nitroethyl) phenyl)methanone B O-Protonated Amide Intermediate A->B H+ (Fast) C Tetrahedral Intermediate B->C H2O (Slow/Rate-Limiting) D 2-(2-nitroethyl)benzoic acid + Morpholinium C->D -H+, Cleavage

Acid-catalyzed hydrolysis pathway of the morpholino amide linkage.

Workflow Start Acidic Workup / Storage CheckTemp Is Temperature > 25°C? Start->CheckTemp TempYes Cool to 0-5°C CheckTemp->TempYes Yes TempNo Check pH Level CheckTemp->TempNo No CheckpH Is pH < 2? TempYes->CheckpH TempNo->CheckpH pHYes Buffer to pH 4-5 or Limit Exposure Time CheckpH->pHYes Yes pHNo Proceed with Extraction (DCM/EtOAc) CheckpH->pHNo No

Decision tree for optimizing acidic handling to prevent degradation.

IV. Troubleshooting Guides & Methodologies

To ensure a self-validating experimental system, the following protocols integrate internal checks to verify that degradation is being actively prevented and monitored.

Protocol 1: Optimized Acidic Liquid-Liquid Extraction

Causality: By controlling the thermal kinetics of the tetrahedral intermediate formation, we can halt amide hydrolysis even at low pH.

  • Preparation: Chill the reaction mixture to 0–5°C using an ice-water bath. Ensure the internal temperature is stabilized before proceeding.

  • Acidification: Slowly add 1M HCl dropwise while maintaining vigorous stirring. Monitor the internal temperature to ensure the exothermic neutralization does not push the system above 10°C.

  • pH Verification: Adjust the aqueous layer to pH 3.0–4.0. Self-Validation Step: Do not drop the pH below 2.0 unless strictly required to protonate basic impurities.

  • Extraction: Immediately partition the mixture with cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Neutralization: Wash the combined organic layers with a 5% aqueous

    
     solution to remove residual acid, followed by brine.
    
  • Drying & Storage: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (water bath < 30°C). Store the purified compound under an inert atmosphere at -20°C.
    
Protocol 2: HPLC Monitoring of Degradation Products

Causality: Amide hydrolysis produces 2-(2-nitroethyl)benzoic acid, which is highly polar and UV-active, allowing for precise chromatographic tracking.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of Acetonitrile/Water (50:50).

  • Column Selection: Use a standard C18 Reverse-Phase column (e.g., 50 x 4.6 mm, 2.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Provides sharp peak shapes for carboxylic acids).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: Set the UV detector to 210 nm (amide/carboxylic acid backbone) and 254 nm (aromatic ring).

  • System Suitability Test (SST) / Self-Validation: Inject a spiked sample containing both the parent compound and a known standard of 2-(2-nitroethyl)benzoic acid. Validation Criteria: The method is only valid if the resolution (

    
    ) between the parent morpholino amide and the hydrolyzed benzoic acid derivative is > 2.0.
    

V. References

  • Title: Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL: [Link]

  • Title: Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds Source: MDPI (Molecules) URL: [Link]

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Morpholino(2-(2-nitroethyl)phenyl)methanone

Immediate Hazard Assessment & Risk Profile Status: Research Intermediate / Novel Chemical Entity (NCE) Physical State: Solid (Likely crystalline powder based on structural analogs). As a specific Safety Data Sheet (SDS)...

Author: BenchChem Technical Support Team. Date: February 2026

Immediate Hazard Assessment & Risk Profile

Status: Research Intermediate / Novel Chemical Entity (NCE) Physical State: Solid (Likely crystalline powder based on structural analogs).

As a specific Safety Data Sheet (SDS) for Morpholino(2-(2-nitroethyl)phenyl)methanone (CAS: Research-Grade/Variable) is often unavailable in public toxicology databases, we must derive our safety protocols from Structure-Activity Relationships (SAR) .

This molecule fuses two distinct hazard moieties:

  • The Morpholine Amide: Morpholine derivatives are known for high dermal permeability . They can act as vehicles, carrying other toxic moieties through the skin barrier [1].

  • The Nitro-Aromatic Group: Nitro groups on aromatic rings are often associated with sensitization and, upon metabolic reduction, potential methemoglobinemia [2].

Operational Hazard Classification (Derived):

  • Primary: Skin/Eye Irritant (H315, H319).[1]

  • Secondary: Potential Skin Sensitizer / Systemic Toxin via absorption.

  • Tertiary: Respiratory Irritant (H335) if dust is generated.

Hierarchy of Controls & PPE Matrix

Do not rely solely on PPE. The primary control for this compound is Engineering Isolation .

A. Engineering Controls (Mandatory)
  • Solid Handling: All weighing and transfer of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Airflow: Maintain face velocity at 80–100 fpm.

  • Static Control: Use an ionizing bar during weighing; nitro-aromatics can be static-sensitive, leading to powder dispersal.

B. Personal Protective Equipment (PPE) Specifications
Protection ZoneStandard (Low Risk)High Risk (Synthesis/Spill)Technical Rationale (The "Why")
Hand Protection Double Nitrile (Min 5 mil outer, 4 mil inner)Laminate / Silver Shield® (Under outer Nitrile glove)Morpholine moieties can act as solvents, permeating thin nitrile rapidly. Double gloving provides a "breakthrough indicator" gap.
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Goggles "Methanone" (ketone/amide) structures are irritating to mucous membranes. Safety glasses do not seal against dust or organic vapors.
Respiratory Fume Hood (No respirator needed if contained)P100 / N99 Respirator (If hood failure or spill)Nitro-aromatic dusts are biologically active. Inhalation bypasses first-pass metabolism, increasing systemic risk.
Body Defense Lab Coat (Poly-cotton, buttoned)Tyvek® Coveralls (Disposable, wrist-taped)Prevents migration of dust onto street clothes, reducing "take-home" exposure risk.

Decision Logic: PPE Selection Workflow

The following diagram outlines the decision process for selecting PPE based on the experimental state (Solid vs. Solution).

PPE_Decision_Tree Start START: Handling Morpholino (2-(2-nitroethyl)phenyl)methanone State_Check Determine Physical State Start->State_Check Solid SOLID (Powder/Crystal) State_Check->Solid Weighing/Transfer Solution SOLUTION (Dissolved in Organic Solvent) State_Check->Solution Reaction/Extraction Solid_Risk Risk: Dust Inhalation & Static Dispersal Solid->Solid_Risk Sol_Risk Risk: Splash & Skin Permeation Solution->Sol_Risk Solid_PPE REQUIRED: 1. Fume Hood / Balance Enclosure 2. Double Nitrile Gloves 3. Chemical Goggles (No Safety Glasses) Solid_Risk->Solid_PPE Sol_PPE REQUIRED: 1. Fume Hood 2. Laminate Gloves (Silver Shield) 3. Face Shield (if >50mL) Sol_Risk->Sol_PPE

Figure 1: Operational decision tree for selecting barrier protection based on physical state.

Operational Protocol: Handling & Synthesis

This protocol treats the substance as a Band 3 Control (Potent/Toxic) due to the uncertainty of the nitro-group toxicity.

Step 1: Preparation
  • Glove Check: Inspect nitrile gloves for pinholes. Don the inner pair (white/blue) and outer pair (purple/black) to visualize breaches.

  • Solvent Selection: When dissolving, avoid DMSO if possible. DMSO dramatically increases the skin permeability of nitro-aromatics [3]. Use Ethyl Acetate or DCM if compatible, as they evaporate quickly, signaling spills.

Step 2: Weighing (The Critical Step)
  • The Problem: Static electricity often causes nitro-aromatic powders to "jump" or cling to spatulas.

  • The Fix: Use an antistatic gun or wipe the spatula with an ethanol-dampened wipe (dry before use) to discharge static.

  • Technique: Weigh into a tared vial inside the hood. Do not carry the open stock bottle to the balance; bring the balance to the hood or use a secondary transfer container.

Step 3: Reaction Monitoring
  • TLC/Sampling: When taking aliquots, assume the syringe needle is contaminated.

  • Recapping: Never recap needles. Dispose of the needle immediately into a sharps container located inside the hood to prevent crossing the sash plane with a contaminated sharp.

Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don N95/P100 respirator and double gloves.

  • Contain: Cover powder with a damp paper towel (water or PEG-400) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe up the damp powder. Wash surface with a mild detergent (soap/water) to solubilize the morpholine moiety.

Disposal Protocol
  • Waste Stream: Segregate as "Hazardous Organic Waste - Nitrogen Containing."

  • Labeling: Explicitly mark the tag with "Contains Nitro-Aromatics" to alert waste handlers of potential energetic properties (though low risk in this dilution).

  • Destruction: High-temperature incineration is the required method to break the morpholine ring and oxidize the nitro group safely.

References

  • Centers for Disease Control and Prevention (CDC). (2014). NIOSH Pocket Guide to Chemical Hazards: Morpholine. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Morpholino(phenyl)methanone (Analog Data). Retrieved from [Link]

Sources

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